Product packaging for Aescuflavoside(Cat. No.:)

Aescuflavoside

Cat. No.: B1245808
M. Wt: 904.8 g/mol
InChI Key: PSMWEUGAGOGDBM-GARDDLFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botanical Sources and Distribution of Aescuflavoside

This compound is primarily associated with plants of the genus Aesculus, commonly known as horse chestnuts or buckeyes. wikipedia.orgwikipedia.org This genus encompasses 13 to 19 species of trees and shrubs native to the temperate regions of the Northern Hemisphere. wikipedia.org

The seeds of the Chinese horse chestnut, Aesculus chinensis, are a principal source of this compound. wikipedia.orgearth.comearth.com This deciduous tree is native to China and is recognized for its seeds that contain a variety of flavonoids and triterpenoid (B12794562) saponins (B1172615). wikipedia.orgsfasu.edu this compound, along with a related compound, this compound A, are prominent glycosides of quercetin (B1663063) found within these seeds. wikipedia.orgearth.comearth.com Research has confirmed the presence of these compounds through various analytical methods. researchgate.netnih.gov

Beyond A. chinensis, this compound and similar flavonoids have been identified in other species of the Aesculus genus. These include Aesculus wilsonii and Aesculus turbinata (the Japanese horse chestnut). sfasu.eduthieme-connect.comresearchgate.net The presence of these compounds across different Aesculus species suggests a chemotaxonomic significance. researchgate.net For instance, studies on A. wilsonii have led to the isolation of several flavonoids from its seeds. thieme-connect.comthieme-connect.com Similarly, research on A. turbinata seeds has revealed a rich composition of polyphenolic compounds, including various flavonoids. sfasu.eduscience.gov

Table 1: Occurrence of this compound and Related Flavonoids in Aesculus Species

SpeciesCompoundPrimary Source PartReferences
Aesculus chinensisThis compound, this compound ASeeds wikipedia.orgearth.comearth.comresearchgate.netnih.gov
Aesculus wilsoniiFlavonoidsSeeds thieme-connect.comresearchgate.netthieme-connect.com
Aesculus turbinataFlavonoids, PolyphenolsSeeds sfasu.eduscience.gov

The primary concentration of this compound and related flavonoids is found in the seeds of Aesculus species. wikipedia.orgresearchgate.netresearchgate.net The seeds, often referred to as conkers or chestnuts, are the main site of synthesis and storage for these compounds. researchgate.net While the seeds are the most significant source, other parts of the plant, such as the leaves and flowers, also contain flavonoids, although potentially in different compositions and concentrations. mdpi.comnih.gov For example, studies on A. chinensis have explored the metabolite profiles of its leaves and flowers, which are also used in some traditional applications. nih.gov The vascular tissues, specifically the phloem, are responsible for transporting sugars and other organic compounds, including the precursors for flavonoid synthesis, throughout the plant. gatech.eduuvigo.es The distribution of these compounds is crucial for the plant's defense and interaction with its environment.

Advanced Extraction Techniques for this compound

The isolation of this compound from its natural sources involves various extraction methodologies, ranging from traditional solvent-based methods to more modern, efficient techniques.

Traditional extraction of this compound and other flavonoids from Aesculus seeds typically employs solvent-based methods. researchgate.netplantextractwholesale.com Maceration is a common technique where the plant material is soaked in a solvent, such as ethanol (B145695) or a mixture of ethanol and water, for an extended period. plantextractwholesale.com This allows the soluble compounds to dissolve into the solvent. The choice of solvent is critical, with ethanol being frequently used due to its effectiveness and lower toxicity compared to methanol (B129727). mdpi.comkobe-u.ac.jp Following extraction, the crude extract is often purified using chromatographic techniques like preparatory high-performance liquid chromatography (Pre-HPLC) to isolate specific compounds like this compound. researchgate.net

To enhance efficiency and reduce extraction time and solvent consumption, modern technologies are increasingly being applied.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant material, which can significantly shorten the extraction time to as little as 15 to 30 minutes. anton-paar.commdpi.com The microwave radiation causes disruption of the plant cell walls, facilitating the release of bioactive compounds into the solvent. sciopen.comresearchgate.net MAE is considered a green and efficient method for extracting phytochemicals from various plant materials, including seeds, flowers, and fruits. anton-paar.comphcogrev.com

Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.commdpi.com The collapse of these bubbles generates microjets that disrupt cell walls and enhance the mass transfer of compounds from the plant matrix into the solvent. mdpi.comresearchgate.net This method is known for its high efficiency at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds. plos.org Studies have shown that UAE can yield a higher amount of bioactive compounds in a shorter time compared to traditional maceration. scientificelectronicarchives.org

Table 2: Comparison of Extraction Methods for Flavonoids

Extraction MethodPrincipleAdvantagesDisadvantagesReferences
Maceration Soaking plant material in a solvent for an extended period.Simple, cost-effective.Time-consuming, lower efficiency, risk of contamination. plantextractwholesale.com
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and disrupt cell walls.Fast, efficient, reduced solvent consumption.Requires specialized equipment. anton-paar.commdpi.comsciopen.comresearchgate.net
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to create cavitation and disrupt cell walls.High efficiency at lower temperatures, shorter extraction time.Requires specialized equipment. mdpi.commdpi.comresearchgate.netplos.orgscientificelectronicarchives.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H48O25 B1245808 Aescuflavoside

Properties

Molecular Formula

C38H48O25

Molecular Weight

904.8 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C38H48O25/c1-10-21(44)26(49)30(53)35(57-10)56-9-19-24(47)28(51)34(63-36-29(52)22(45)15(43)8-55-36)38(61-19)62-33-25(48)20-14(42)5-12(40)6-17(20)58-32(33)11-2-3-13(41)16(4-11)59-37-31(54)27(50)23(46)18(7-39)60-37/h2-6,10,15,18-19,21-24,26-31,34-47,49-54H,7-9H2,1H3/t10-,15+,18+,19+,21-,22-,23+,24+,26+,27-,28-,29+,30+,31+,34+,35+,36-,37+,38-/m0/s1

InChI Key

PSMWEUGAGOGDBM-GARDDLFLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O

Synonyms

aescuflavoside

Origin of Product

United States

Natural Occurrence, Distribution, and Isolation Methodologies

Chromatographic and Non-Chromatographic Purification Strategies

The isolation and purification of Aescuflavoside from its natural sources, primarily the seeds of Aesculus species, necessitate a multi-step approach combining various chromatographic and fractionation techniques. The complexity of the plant matrix, which is rich in structurally similar flavonoids and saponins (B1172615), requires a sophisticated purification strategy to obtain the compound at a high degree of purity. acs.orgresearchgate.netresearchgate.net

Preparative Chromatography (e.g., RP-18, Size Exclusion)

Preparative chromatography is a cornerstone technique for isolating specific compounds like this compound in larger quantities. sanitech-engineers.com This method is an evolution of analytical chromatography, designed to handle larger sample volumes and yield purified fractions for further use. lcms.cz

Reversed-Phase (RP) Chromatography: Reversed-phase chromatography, particularly with an RP-18 stationary phase, is extensively used in the purification of flavonoids, including this compound. researchgate.netacs.org In this technique, a non-polar stationary phase (like C18-coated silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the compounds and the stationary phase. For this compound and related flavonoid glycosides, a gradient elution system, often composed of methanol-water or acetonitrile-water with an acid modifier like acetic or formic acid, is employed. researchgate.netacs.org This allows for the separation of compounds with varying polarities. However, the separation of complex quercetin (B1663063) glycosides can be challenging due to their very similar retention characteristics on these systems. acs.orgnih.gov

Size-Exclusion Chromatography (SEC): Size-Exclusion Chromatography is another valuable preparative technique that separates molecules based on their hydrodynamic radius or size in solution. harvard.edu Columns are packed with porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. Given that this compound is a large flavonol oligosaccharide, SEC can be effective in separating it from smaller molecules, such as simpler flavonoids or other plant metabolites, and also from very large macromolecules like proteins or polysaccharides. researchgate.netharvard.edu It is particularly useful for removing soluble aggregates and for buffer exchange. harvard.edu

The table below summarizes the preparative chromatography techniques used for this compound purification.

Table 1: Preparative Chromatography Techniques for this compound Isolation

Technique Principle Application in this compound Purification
Reversed-Phase (RP-18) Chromatography Separation based on hydrophobic interactions between the compound and the non-polar stationary phase. Widely used for separating flavonoid glycosides. A gradient of polar solvents (e.g., methanol-water) is typically used to elute compounds. researchgate.netacs.org
Size-Exclusion Chromatography (SEC) Separation based on molecular size and shape. Larger molecules elute before smaller ones. harvard.edu Useful for separating the large this compound molecule from smaller compounds and for removing aggregates. researchgate.netharvard.edu

Sequential Fractionation Techniques

Achieving high-purity this compound is rarely possible with a single chromatographic step. Instead, a sequential fractionation approach is employed, which involves a systematic, multi-step process to progressively enrich the target compound. nih.govrsc.org This strategy enhances the efficiency of the final purification steps by reducing the complexity of the mixture at each stage.

A typical sequential fractionation process for this compound from Aesculus chinensis seeds might involve the following steps:

Initial Extraction: The plant material (e.g., seeds) is first ground and extracted with a polar solvent like ethanol (B145695) or methanol (B129727) to create a crude extract containing a wide range of compounds. acs.org

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). This step separates compounds into broad fractions based on their polarity. Flavonoid glycosides like this compound typically partition into the more polar fractions, such as the ethyl acetate or n-butanol fraction.

Initial Column Chromatography: The enriched fraction is then subjected to an initial, low-to-medium pressure column chromatography, such as Medium Pressure Liquid Chromatography (MPLC) over a macroporous resin (e.g., AB-8), to further separate the components into simpler mixtures. nih.gov

Preparative HPLC: Fractions identified as containing this compound (often guided by bioassays or analytical techniques like TLC or HPLC) are then pooled and subjected to one or more rounds of preparative HPLC, often using RP-18 columns, for final purification. researchgate.netnih.gov

This sequential approach allows for the systematic removal of impurities, from bulk contaminants in the early stages to closely related structural analogs in the final high-resolution chromatographic steps. nih.govnih.gov

Chemical Structure, Stereochemistry, and Analogues of Aescuflavoside

Unraveling the Core Structure of Aescuflavoside

The chemical architecture of this compound is intricate, built upon a flavonoid backbone and adorned with multiple sugar units. Its structural elucidation has been a subject of detailed spectroscopic analysis.

The Quercetin (B1663063) Aglycone Moiety

At the heart of the this compound molecule lies the aglycone, quercetin. researchgate.netrsc.org Quercetin is a well-known flavonol, a subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one framework. researchgate.net This core structure is fundamental to a vast number of naturally occurring glycosides. The bioavailability of quercetin itself is often enhanced when it is in its glycoside form, as the sugar moieties can improve solubility. nih.govresearchgate.net

A Complex Web of Glycosidic Linkages and Sugar Moieties

This compound is distinguished by its elaborate arrangement of sugar molecules, which are attached to the quercetin core through glycosidic bonds. ontosight.ai The specific sugars identified in the structure of this compound include xylopyranosyl, glucopyranosyl, and rhamnosyl units. researchgate.netchemspider.com The precise connectivity and arrangement of these sugars are critical to the compound's identity.

The Specific Structural Designation: Quercetin-3′-O-glucosyl-(2''-O-xylosyl-3-O-rutinoside)

Detailed spectroscopic studies, including FAB-MS, 1D NMR, and 2D NMR techniques, have led to the specific structural assignment of this compound as quercetin-3-O-[β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside-3′-O-β-D-glucopyranoside. researchgate.netresearchgate.net Another report refers to a quercetin tetra-glycoside from Aesculus chinensis as quercetin-3′-O-glucosyl-(2''-O-xylosyl-3-O-rutinoside). nih.govacs.org Rutinose itself is a disaccharide composed of rhamnose and glucose. This complex structure underscores the significant glycosylation of the quercetin backbone at both the 3 and 3' positions.

A Putative Analogue: this compound A and its Tamarixetin (B191864) Core

A related compound, designated as this compound A, has been proposed, originating from the seeds of Aesculus chinensis. researchgate.netresearchgate.netscience.gov The putative structure of this compound A is based on a different aglycone, tamarixetin, which is a methylated derivative of quercetin. researchgate.netacs.org The proposed structure for this compound A is 3-O-(beta-D-xylopyranosyl-(1-->2)-beta-D-glucopyranosyl)-3'-O-(beta-D-glucopyranosyl)tamarixetin. researchgate.netresearchgate.netscience.gov The synthesis of this putative structure has been achieved through methods like phase-transfer-catalyzed glycosylation. researchgate.net

The Rich Tapestry of Flavonoid Glycosides in the Aesculus Genus

The Aesculus genus is a rich source of a wide variety of flavonoid glycosides. nih.gov Metabolic profiling of different parts of Aesculus species, such as flowers and fruits, has revealed a high structural diversity of these compounds. nih.gov Many of these are derivatives of common flavonols like kaempferol (B1673270) and quercetin. nih.govptfarm.pl For instance, various glycosides of quercetin and kaempferol have been isolated from Aesculus hippocastanum (horse chestnut), including 3-O-arabinosides, 3-O-glucosides, and 3-O-rutinosides. ptfarm.plresearchgate.net The genus also produces phenylethanol glycosides, which have been isolated from Aesculus chinensis var. chekiangensis. nih.gov This diversity highlights the complex biosynthetic pathways at play within the Aesculus genus, leading to a wide array of structurally related flavonoid glycosides. nih.govfrontiersin.org

Aeswilflavonosides and their Structural Variations

The term "Aeswilflavonosides" may refer to flavonoid glycosides isolated from species within the Aesculus genus, such as Aesculus wilsonii, a variety of Aesculus chinensis from which this compound itself is derived. researchgate.netresearchgate.net Flavonoids within this genus exhibit significant structural diversity, primarily centered on the type of aglycone (commonly quercetin or kaempferol) and the pattern of glycosylation.

Structural variations among these related compounds often involve:

The Aglycone Core : While many are based on quercetin, others may feature related flavonols like kaempferol or isorhamnetin (B1672294) (a methylated form of quercetin). researchgate.netresearchgate.net

Glycosylation Patterns : The number, type, and linkage positions of sugar units can vary significantly. For instance, some flavonoids from the flowers of Epimedium, a different genus, show a common pattern of a glucose at the C-7 position and a rhamnose at the C-3 position, with further sugars attached to the rhamnose. frontiersin.org This highlights how different glycosylation schemes create a wide array of distinct molecules.

Acylation and Prenylation : Further structural diversity is introduced by the addition of other chemical groups. Acyl groups (like p-coumaroyl) can be attached to the sugar moieties. researchgate.net Prenyl groups can be attached to the flavonoid's A-ring, as seen in some 8-prenylated quercetin glycosides. frontiersin.org

These structural variations are defined as modifications to the basic molecular framework, including large-scale changes like chromosomal rearrangements or smaller variations such as insertions and deletions. cnrs.franr.frnih.govbiorxiv.orguantwerpen.be The study of these variants is crucial for understanding the chemical diversity within a plant genus.

Other Quercetin and Kaempferol Glycosides

This compound belongs to the broader family of quercetin and kaempferol glycosides, which are widespread in the plant kingdom. ontosight.aipan.olsztyn.pl The core difference between these two flavonoid types is an additional hydroxyl group at the C-3' position on the B-ring of quercetin compared to kaempferol. frontiersin.org This seemingly minor difference, along with the vast possibilities for glycosidic substitution, leads to a multitude of distinct compounds. pan.olsztyn.pl

Quercetin Glycosides : Quercetin possesses five hydroxyl groups, providing multiple potential sites for glycosylation, with the C-3 hydroxyl group being the most common attachment point. pan.olsztyn.pl The attached sugars can be monosaccharides like glucose, rhamnose, galactose, or xylose, or more complex oligosaccharides. pan.olsztyn.pl The nature and position of these sugar moieties significantly influence the molecule's physical and biological properties. ontosight.ai

Biosynthesis and Chemical Synthesis of Aescuflavoside and Analogues

Putative Biosynthetic Pathway in Plants

The biosynthesis of flavonoids, including the aglycone of aescuflavoside, tamarixetin (B191864), is a well-established branch of the phenylpropanoid pathway. oup.com This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of flavonoid scaffolds. frontiersin.org The immense diversity of flavonoid structures found in plants is largely due to subsequent modifications, with glycosylation being a key step. frontiersin.orgnih.gov

Role of UDP-glycosyltransferases (UGTs) in Glycosylation

Glycosylation, the enzymatic attachment of sugar moieties to a substrate, is crucial for the structural diversification and functional modulation of plant natural products. nih.gov This process is primarily catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). nih.govmdpi.com UGTs utilize UDP-activated sugars, such as UDP-glucose, UDP-galactose, and UDP-xylose, as donor substrates to transfer a sugar residue to a specific acceptor molecule, like a flavonoid aglycone. mdpi.comfrontiersin.org

This enzymatic reaction significantly impacts the physicochemical properties of the flavonoid, enhancing its solubility, stability, and bioavailability. frontiersin.orgoup.comresearchgate.net Glycosylation also plays a vital role in the subcellular localization and storage of these compounds within the plant cell. frontiersin.orgnih.gov The regioselectivity of UGTs is a critical aspect of flavonoid biosynthesis, as they can target specific hydroxyl groups on the flavonoid skeleton, leading to a vast array of structurally distinct glycosides. frontiersin.org

Genetic and Enzymatic Studies of Flavonoid Glycoside Formation

The genetic and enzymatic basis of flavonoid glycoside formation has been extensively studied in various plant species. oup.comnih.gov Genome-wide analyses have led to the identification of large UGT gene families in plants like Glycine max (soybean) and Rubus chingii (a species of raspberry). mdpi.comoup.com These studies have revealed that UGT genes are often expressed in a tissue-specific manner and can be induced by environmental cues, suggesting a role in plant development and defense. oup.comresearchgate.net

Functional characterization of individual UGTs has provided insights into their substrate specificity and catalytic mechanisms. For instance, studies on UGTs from citrus plants have elucidated their roles in the formation of various flavonoid glucosides and rutinosides. oup.comfrontiersin.org In vitro enzymatic assays using recombinant UGTs have demonstrated their ability to catalyze the transfer of specific sugars to different positions on the flavonoid aglycone, confirming their role in generating the diversity of flavonoid glycosides observed in nature. mdpi.comfrontiersin.org The identification and characterization of these enzymes are crucial for understanding the biosynthesis of complex flavonoid glycosides like this compound and for potential metabolic engineering applications. researchgate.net

Regulation of Glycosylation in Plant Metabolism

The process of glycosylation is tightly regulated within the plant's metabolic network. frontiersin.org This regulation ensures that flavonoid glycosides are produced at the appropriate time and location to fulfill their physiological functions. nih.gov The expression of UGT genes is controlled by a complex interplay of transcription factors, which can be activated in response to developmental signals and environmental stresses. oup.com

For example, the transcription factor TT8 in Arabidopsis has been shown to regulate the expression of genes involved in both flavonoid biosynthesis and glycosylation, as well as genes related to stress hormone biosynthesis. oup.com This coordinated regulation highlights the integration of flavonoid metabolism with other key physiological processes. oup.com The balance between glycosylation and deglycosylation, catalyzed by glycoside hydrolases, is another critical point of regulation, allowing the plant to dynamically control the levels of active and inactive forms of flavonoids and other metabolites. frontiersin.orgfrontiersin.org This precise control over glycosylation is essential for maintaining cellular homeostasis and enabling the plant to adapt to changing environmental conditions. frontiersin.orgnih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. mdpi.com This approach is particularly valuable for the synthesis of complex natural products like this compound, where traditional chemical methods may face challenges with regioselectivity and stereoselectivity. nih.gov

In the context of flavonoid glycosides, chemoenzymatic methods often involve the use of isolated enzymes or whole-cell systems to perform specific glycosylation steps. ucsd.edursc.org For instance, UGTs can be employed to regioselectively attach sugar moieties to a chemically synthesized flavonoid aglycone. This strategy leverages the inherent ability of enzymes to recognize and modify specific positions on a molecule, thereby avoiding the need for complex protecting group manipulations often required in purely chemical synthesis. nih.gov The development of efficient one-pot multienzyme (OPME) systems has further streamlined chemoenzymatic synthesis, allowing for the sequential glycosylation of substrates in a single reaction vessel. rsc.org This approach has been successfully used for the synthesis of various glycosphingolipids and holds promise for the efficient production of complex flavonoid glycosides like this compound and its analogs. rsc.org

Regioselective Chemical Synthesis Strategies for this compound

The chemical synthesis of a complex molecule like this compound presents significant challenges, primarily due to the need for precise control over the regioselectivity of glycosylation reactions. frontiersin.org The multiple hydroxyl groups on the tamarixetin aglycone and the sugar moieties require a carefully planned synthetic route to ensure the correct connectivity of the glycosidic bonds. nih.gov

Synthesis of this compound A via Regioselective Glycosylation

The total synthesis of the putative structure of this compound A has been achieved through a strategy centered on regioselective glycosylation. nih.gov One reported synthesis utilized 7-O-benzyltamarixetin as a key intermediate. nih.govresearchgate.net By protecting the 7-hydroxyl group, the reactivity of the remaining hydroxyl groups could be modulated, allowing for the selective introduction of the sugar units.

Synthetic Methods for Flavonol Glycosides

The chemical synthesis of flavonol glycosides is a significant area of organic chemistry, driven by the need to access these complex molecules for research and potential applications. sioc-journal.cn Synthesis can be approached through total synthesis, where the entire molecule is built from simpler precursors, or semi-synthesis, which starts from a naturally occurring flavonoid aglycone. sioc-journal.cn Several key methods have been developed for the crucial glycosylation step.

Koenigs-Knorr Method : This classical method involves the reaction of a glycosyl halide (typically a bromide) with an alcohol (the flavonoid's hydroxyl group) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. nih.govkobe-u.ac.jp While it has been used for flavonoid synthesis, it can suffer from drawbacks like the high cost and environmental concerns associated with the use of large quantities of silver salts. nih.govkobe-u.ac.jp Attempts to use the classic Koenigs-Knorr reaction with Ag2CO3 for some flavonol glycosides have resulted in failure or very low yields. frontiersin.org

Glycosyl Trichloroacetimidate (B1259523) Method : This method utilizes a glycosyl trichloroacetimidate as the glycosyl donor. sioc-journal.cn The reaction is typically activated by a Lewis acid under mild conditions, offering good yields and stereoselectivity. It is considered a prime method for the chemosynthesis of flavonoid O-glucosides. sioc-journal.cn

Phase-Transfer Catalysis (PTC) : This technique has become a popular and effective method for glycosylating flavonoids. nih.gov It is performed in a two-phase system (e.g., chloroform-water) with a phase-transfer catalyst, such as benzyltriethylammonium bromide, to facilitate the reaction between the flavonoid in the organic phase and the glycosyl donor. frontiersin.orgnih.gov This method avoids the harsh basic conditions of earlier protocols and the need for heavy metal promoters, though challenges like hydrolysis of the glycosyl donor can still occur. kobe-u.ac.jp Yields for flavonol glycosides using this method typically range from 40-60%. frontiersin.orgnih.gov

Enzymatic Synthesis : Utilizing isolated enzymes like glycosyltransferases (UGTs) offers a highly selective and efficient alternative to chemical methods. nih.gov Enzymatic synthesis provides advantages such as high regioselectivity and stereoselectivity, mild reaction conditions, and the avoidance of complex protection/deprotection steps. nih.gov For example, the enzyme UGT78D1 has been used to regioselectively glucosylate the 3-OH position of flavonols like quercetin (B1663063) and kaempferol (B1673270). nih.gov Amylosucrase has also been used for the regioselective transglucosylation of luteolin (B72000) to produce luteolin-4'-O-α-D-glucopyranoside with high yields. nih.gov

Below is an interactive table summarizing the key synthetic methods for flavonol glycosides.

MethodGlycosyl DonorPromoter/CatalystKey AdvantagesKey Disadvantages
Koenigs-Knorr Glycosyl HalideSilver Salts (e.g., Ag₂CO₃)Historically significantHigh cost, environmental concerns, sometimes low yields. nih.govkobe-u.ac.jpfrontiersin.org
Trichloroacetimidate Glycosyl TrichloroacetimidateLewis Acid (e.g., BF₃·OEt₂)Good yields, high stereoselectivity, mild conditions. sioc-journal.cnRequires preparation of the specific donor.
Phase-Transfer Catalysis (PTC) Glycosyl HalideQuaternary Ammonium SaltAvoids harsh conditions and heavy metals. kobe-u.ac.jpnih.govModerate yields (40-60%), potential side reactions. kobe-u.ac.jpnih.gov
Enzymatic Synthesis Activated Sugar (e.g., UDP-Glucose)Glycosyltransferase (UGT)High regioselectivity and stereoselectivity, mild conditions, no protecting groups needed. nih.govEnzyme availability and stability can be limiting. nih.gov

Protecting Group Strategies in Flavonoid Synthesis

The regioselective synthesis of flavonoid glycosides is a significant challenge due to the multiple hydroxyl groups of similar reactivity on the flavonoid aglycone. frontiersin.orgnih.gov To achieve selectivity and attach sugar moieties to specific positions, a carefully planned protecting group strategy is essential. nih.govjocpr.com This involves temporarily masking certain hydroxyl groups to prevent them from reacting, allowing the desired hydroxyl group to be glycosylated. jocpr.com

Common strategies and protecting groups include:

Benzyl (B1604629) Groups (Bn) : Benzyl ethers are widely used to protect hydroxyl groups in flavonoid synthesis. nih.govresearchgate.net They are stable to a wide range of reaction conditions used for glycosylation. rsc.org A crucial advantage is that they can be removed under mild conditions through catalytic hydrogenation (debenzylation) using a catalyst like Palladium on carbon (Pd/C), a process that is efficient and yields clean products. researchgate.net This strategy is particularly useful as it avoids the harsh acidic or basic conditions required for other groups, which could degrade the sensitive flavonoid structure. researchgate.net

Acetyl Groups (Ac) : Acetyl groups are frequently used to protect the hydroxyls of the sugar donor (e.g., acetobromoglucose). nih.govfrontiersin.orgnih.gov After the glycosylation reaction, these acetyl groups are typically removed in a final deprotection step, often using a base like potassium tert-butoxide or sodium methoxide (B1231860) (Zemplén deacetylation). tubitak.gov.tr

Selective Non-Protection : Not all hydroxyl groups require protection. The 5-OH group on the flavonoid A-ring, for instance, exhibits low acidity and reactivity due to the formation of a strong intramolecular hydrogen bond with the C-4 carbonyl group. frontiersin.orgnih.gov Consequently, this position is not easily glycosylated, and it is often left unprotected during synthetic sequences. frontiersin.orgnih.gov

Challenges and Advancements in this compound Total Synthesis

The total synthesis of a complex natural product like this compound presents numerous challenges, primarily centered on the controlled, regioselective, and stereoselective installation of multiple glycosidic linkages onto a polyhydroxylated aglycone.

A landmark achievement in this area was the first total synthesis of the putative structure of this compound A, reported by Zhu et al. in 2006. nih.govacs.org The target molecule was 3-O-(β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl)-3'-O-(β-D-glucopyranosyl)tamarixetin. nih.gov

Challenges Addressed in the Synthesis:

Regioselective Glycosylation : The aglycone, tamarixetin, has four hydroxyl groups (3, 5, 7, 3'). The synthesis required the selective glycosylation of the 3-OH and 3'-OH positions. Differentiating between these hydroxyls is a formidable synthetic problem.

Stepwise Assembly of a Trisaccharide : The synthesis required the formation of three distinct glycosidic bonds, including a disaccharide (xylopyranosyl-(1→2)-glucopyranosyl) at the 3-position and a monosaccharide at the 3'-position.

Stereocontrol : All glycosidic linkages had to be formed with the correct β-stereochemistry.

Advancements Demonstrated by the Synthesis: The successful synthesis provided a strategic blueprint for accessing this class of molecules. The key advancement was a highly efficient and regioselective glycosylation strategy. nih.gov

Protecting Group Strategy : The synthesis commenced with the selective benzylation of the 7-OH group of tamarixetin. The resulting 7-O-benzyltamarixetin served as a key intermediate. nih.gov This left the 3, 5, and 3' hydroxyls available. As previously noted, the 5-OH is relatively unreactive. frontiersin.orgnih.gov

Phase-Transfer Catalysis (PTC) : The researchers employed phase-transfer-catalyzed glycosylation conditions to control the reaction. nih.gov By carefully reacting 7-O-benzyltamarixetin with the appropriate protected glycosyl bromide donors, they could achieve the desired glycosylation pattern. This method proved effective in differentiating the remaining hydroxyl groups and building the complex carbohydrate chains. nih.govkobe-u.ac.jp

Final Deprotection : The final step involved the removal of the benzyl protecting group from the C-7 hydroxyl and all the acetyl protecting groups from the sugar moieties to furnish the target this compound A structure. nih.gov

This synthesis was a significant advancement, demonstrating a viable pathway to a complex flavonol triglycoside and highlighting the power of combining modern catalytic methods like PTC with classical protecting group strategies to overcome the challenges of regioselectivity in natural product synthesis. nih.govsioc.ac.cn

Pre Clinical Pharmacological Activities of Aescuflavoside

Anti-inflammatory Activities in In Vitro Models

Flavonoids as a chemical class are widely recognized for their anti-inflammatory potential, often demonstrated by their ability to modulate key inflammatory pathways in cellular models. mdpi.combiomolther.org These compounds can influence the production of inflammatory mediators, which are crucial in the inflammatory response. nih.gov

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, such as the murine RAW 264.7 cell line, is a hallmark of inflammation. nih.gov Many natural flavonoids have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in these cells. mdpi.comresearchgate.net While research suggests that Aescuflavoside may possess anti-inflammatory properties, specific experimental data detailing its direct inhibitory effect on NO production in RAW 264.7 cells or similar cell lines is not prominently available in the current scientific literature. ontosight.ai

Pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are pivotal in orchestrating the inflammatory cascade. nih.gov The inhibition of these cytokines is a key mechanism for many anti-inflammatory agents. nih.govmdpi.com Numerous flavonoids, such as luteolin (B72000) and those found in mulberry leaves, have demonstrated the ability to suppress the expression and secretion of IL-6 and TNF-α in LPS-stimulated RAW 264.7 cells. mdpi.commdpi.com However, specific studies quantifying the modulatory effects of isolated this compound on IL-6 and TNF-α production have not been identified in the reviewed literature.

To contextualize the potential anti-inflammatory activity of this compound, it is useful to compare the activities of other well-researched flavonoids. Compounds like quercetin (B1663063), rutin (B1680289), and luteolin have been extensively studied for their effects on inflammatory markers in RAW 264.7 macrophages. For instance, extracts rich in rutin have shown potent inhibition of NO, TNF-α, and IL-6. nih.gov Quercetin has also been noted for its significant anti-inflammatory actions. mdpi.com This comparative data underscores the common anti-inflammatory potential within the flavonoid family, although direct quantitative comparisons with this compound are precluded by the lack of specific data for the latter.

Table 1: In Vitro Anti-inflammatory Activity of Various Flavonoids in LPS-Stimulated RAW 264.7 Cells This table summarizes findings for several common flavonoids to provide a comparative context. Specific data for this compound is not currently available.

Flavonoid/ExtractTarget MediatorObserved EffectReference
Tartary Buckwheat Sprout Extract (rich in Rutin) Nitric Oxide (NO)Inhibition of production nih.gov
TNF-αInhibition of production nih.gov
IL-6Inhibition of production nih.gov
Luteolin IL-6Inhibition of expression mdpi.com
TNF-αInhibition of expression mdpi.com
Mulberry Leaf Flavonoids (30%MLF) Nitric Oxide (NO)Inhibition of production mdpi.com
IL-6Inhibition of production mdpi.com
TNF-αInhibition of production mdpi.com
Quercetin Nitric Oxide (NO)Reduction of synthesis mdpi.com

Antiviral Activities in In Vitro Systems

The antiviral potential of flavonoids has been an area of active research. This compound, isolated from the seeds of Aesculus chinensis, has been specifically evaluated for its efficacy against common respiratory viruses. nih.gov

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections. tga.gov.audovepress.com In a bioassay-guided fractionation study, this compound was identified as a potent antiviral agent against RSV. nih.gov The study determined its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the viral activity. This compound (referred to as compound 1 in the study) demonstrated significant antiviral activity against RSV with an IC₅₀ value of 4.5 µg/mL. nih.gov The selective index (SI), a ratio that measures the window between cytotoxicity and antiviral activity, was calculated to be 15.8, indicating a degree of selectivity in its action. nih.gov Another related new compound, this compound A, also showed significant activity with an IC₅₀ of 6.7 µg/mL and an SI of 32. nih.gov

Table 2: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

CompoundIC₅₀ (µg/mL)Selective Index (SI)Reference
This compound 4.515.8 nih.gov
This compound A 6.732.0 nih.gov

Human parainfluenza virus type 3 (PIV 3) is another significant respiratory pathogen, particularly in young children. scielo.org.mx While licensed antivirals for PIV 3 are not currently available, research into potential inhibitors is ongoing. nih.gov The same study that evaluated this compound's effect on RSV also tested its activity against PIV 3. nih.gov However, the published abstract of the study, while confirming the compound was tested, does not specify the IC₅₀ or SI values for this compound against PIV 3, noting only that other compounds in the same study showed activity. nih.gov

Inhibitory Effects on Influenza Virus Type A (Flu A)

This compound has been identified as a flavonoid with notable antiviral properties, specifically against Influenza Virus Type A (Flu A). nih.govresearchgate.net Influenza A is a species of the Alphainfluenzavirus genus, known to cause seasonal flu in humans and capable of leading to global pandemics. wikipedia.orgcdc.gov The virus is characterized by its segmented, negative-sense RNA genome and is subtyped based on its surface proteins, hemagglutinin (H) and neuraminidase (N). canada.ca

In a bioassay-guided fractionation of an ethanol (B145695) extract from the seeds of Aesculus chinensis, this compound was one of ten flavonoids isolated and tested for antiviral activity. nih.gov The study assessed its effects against several viruses, including respiratory syncytial virus (RSV), parainfluenza virus type 3 (PIV 3), and influenza virus type A (Flu A). nih.gov this compound demonstrated significant and selective antiviral activity against Flu A. nih.gov

The inhibitory concentration 50 (IC50) and selective index (SI) are key parameters used to quantify the antiviral efficacy of a compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the virus in vitro, while the SI is a ratio that measures the selectivity of the drug for the virus versus the host cells. A higher SI value indicates a more favorable profile for a potential antiviral agent.

Research findings have quantified the specific activity of this compound against Flu A. nih.gov

Compound Target Virus IC50 (µg/mL) Selective Index (SI)
This compoundInfluenza Virus Type A (Flu A)24.516.0
Data sourced from a study on antiviral flavonoids from the seeds of Aesculus chinensis. nih.gov

This activity highlights the potential of this compound as a subject for further investigation in the development of anti-influenza agents. nih.gov

Antioxidant Properties (as a Flavonol Glycoside)

This compound belongs to the flavonoid class of compounds, which are well-recognized for their antioxidant capabilities. ontosight.aijournal-of-agroalimentary.ro As a flavonol glycoside, its chemical structure contributes to its ability to act as an antioxidant, helping to protect cells from the oxidative damage caused by free radicals. ontosight.ai The antioxidant properties of flavonoids are a significant aspect of their biological activity. journal-of-agroalimentary.ro

Extracts from the seeds of Aesculus species, the natural source of this compound, have been confirmed to possess antioxidative properties. benthamopen.com This activity is largely attributed to the presence of flavonoids and procyanidins within the plant. journal-of-agroalimentary.ro While direct, quantitative antioxidant studies specifically isolating this compound are not extensively detailed in the provided literature, its classification as a flavonoid glycoside strongly implies these properties. ontosight.ai

Other Investigated Pre-clinical Biological Activities

Beyond its antiviral and implied antioxidant effects, this compound is a compound of interest in natural product chemistry. ontosight.ai Research into the constituents of Aesculus species has revealed a wide range of biological activities, including anti-inflammatory, antitumor, and venotonic effects, primarily linked to various saponins (B1172615) and other flavonoids. researchgate.netbenthamopen.com

Studies on flavonoids isolated from Aesculus wilsonii seeds, a related species, have shown that certain flavonoid glycosides can inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha. thieme-connect.com However, these specific activities were attributed to other named flavonoid glycosides, not directly to this compound. thieme-connect.com While an in-silico screening study included this compound in a large library of flavonoids assessed as potential dengue virus protease inhibitors, specific results for its activity were not provided. pjps.pk Therefore, while the broader family of compounds from the Aesculus genus demonstrates diverse enzyme-inhibiting and anti-inflammatory actions, specific pre-clinical data directly linking this compound to these other activities is limited.

Mechanisms of Action of Aescuflavoside at Molecular and Cellular Levels

Molecular Target Identification and Ligand-Target Interactions

The identification of specific molecular targets is fundamental to understanding how a compound like Aescuflavoside exerts its effects. nih.govfrontiersin.org While a single, definitive receptor for this compound has not been exhaustively characterized, its biological activities suggest interactions with multiple intracellular proteins, particularly enzymes within inflammatory cascades. frontiersin.org The process of drug discovery often involves identifying these protein-ligand interactions (PLIs) to understand a compound's mechanism. nih.gov

Computational and in-vitro experimental approaches are crucial for predicting and confirming how ligands bind to their protein targets. nih.govias.ac.in In the context of this compound, its known effects on downstream cellular events indicate that its primary molecular targets are likely key regulatory proteins and kinases within the MAPK, NF-κB, and STAT3 signaling pathways. thieme-connect.comthieme-connect.com The interaction is likely driven by the flavonoid structure of this compound, which allows it to fit into the binding sites of these target proteins, modulating their activity. ontosight.ai

Modulation of Intracellular Signaling Pathways

This compound's biological effects are largely attributed to its ability to interfere with complex intracellular signaling networks that regulate inflammation and cell survival. Studies on flavonoid glycosides from Aesculus wilsonii seeds, a source of similar compounds, demonstrate a coordinated inhibition of several critical pathways. thieme-connect.comresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate extracellular stimuli into cellular responses, including inflammation. mdpi.com The p38 MAPK pathway, in particular, is strongly associated with the production of inflammatory mediators. mdpi.comopenrheumatologyjournal.com

Research demonstrates that certain flavonoid glycosides isolated from Aesculus seeds can suppress the inflammatory response by inhibiting the phosphorylation of p38 MAPK. thieme-connect.comresearchgate.net Phosphorylation is a key step in the activation of p38. nih.govnih.gov By preventing this activation, these compounds effectively block the downstream signaling that leads to the expression of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). thieme-connect.comresearchgate.net This inhibitory action on p38 phosphorylation is a central mechanism for the anti-inflammatory properties of these natural compounds.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor complex that orchestrates immune and inflammatory responses. antibodies-online.comfrontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. abcam.com Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory genes. antibodies-online.comabcam.com

Studies have shown that flavonoid glycosides from Aesculus can inhibit this pathway. thieme-connect.comresearchgate.net This disruption prevents the nuclear translocation of NF-κB subunits. abcam.com By blocking the NF-κB signaling pathway, these compounds can reduce the secretion of TNF-α and IL-6 and decrease the production of inducible nitric oxide synthase (iNOS), another key inflammatory mediator. thieme-connect.comresearchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling, cell proliferation, and survival. mdpi.comresearchgate.net Constitutive activation or overexpression of STAT3 is linked to various inflammatory diseases and cancers. nih.govmdpi.com Inhibition of STAT3 is therefore considered a promising therapeutic strategy. nih.gov

Research indicates that flavonoid glycosides from Aesculus possess moderate inhibitory activity on the expression of STAT3. thieme-connect.comresearchgate.net By downregulating STAT3 expression, these compounds can interfere with the signaling pathways that contribute to chronic inflammation and malignant progression, further underscoring their pleiotropic, anti-inflammatory effects. researchgate.netnih.gov

Table 1: Modulation of Signaling Pathways by Flavonoid Glycosides from Aesculus

Signaling PathwayMechanism of ActionDownstream EffectReference
MAPK (p38)Inhibition of p38 phosphorylationDownregulation of TNF-α and IL-6 protein expression thieme-connect.com, researchgate.net
NF-κBInhibition of the signaling pathwayReduced production of iNOS, TNF-α, and IL-6 thieme-connect.com, researchgate.net
STAT3Inhibition of protein expressionSuppression of STAT3-mediated signaling thieme-connect.com, researchgate.net

Mechanistic Basis for Anti-inflammatory Effects (e.g., iNOS production)

The anti-inflammatory action of this compound and related compounds is mechanistically linked to the suppression of key inflammatory mediators, notably nitric oxide (NO). thieme-connect.com Under inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is expressed and produces large, often detrimental, amounts of NO. nih.govcvphysiology.com This overproduction of NO is a hallmark of various inflammatory disorders. scielo.brmdpi.com

The expression of the iNOS gene is heavily regulated by the NF-κB signaling pathway. nih.gov Research on flavonoid glycosides from Aesculus has demonstrated that their ability to inhibit the NF-κB pathway leads directly to a reduction in iNOS production. thieme-connect.comresearchgate.net By preventing the activation and nuclear translocation of NF-κB, these compounds effectively shut down one of the primary signals for iNOS transcription. This results in decreased NO synthesis, thus alleviating a major component of the inflammatory cascade. thieme-connect.comscielo.br

Cellular Pathways Affected by this compound's Antiviral Action

In addition to anti-inflammatory properties, flavonoids from the Aesculus genus have shown potential as antiviral agents. A bioassay-guided fractionation of an extract from the seeds of Aesculus chinensis—a known source of this compound—led to the isolation of flavonoids that were tested for antiviral activity. acs.orgnih.gov These compounds were evaluated against several respiratory viruses.

Table 2: Antiviral Activity of Flavonoids from Aesculus chinensis

VirusFull NameReference
RSVRespiratory Syncytial Virus acs.org
PIV 3Parainfluenza Virus type 3 acs.org
Flu AInfluenza Virus type A acs.org

The precise cellular pathways through which this compound exerts its antiviral effects are still under investigation. However, viruses are obligate intracellular parasites that depend on host cell machinery for replication. nih.gov Flavonoids can interfere with the viral life cycle at multiple stages. Potential mechanisms include blocking viral entry into host cells, inhibiting viral enzymes essential for replication, or modulating host immune signaling pathways, such as the interferon response, to create an antiviral state. plos.orgmdpi.comfrontiersin.org Given that many viruses manipulate host signaling pathways like NF-κB to their own advantage, the inhibitory effect of this compound on this pathway may also contribute to its antiviral activity. abcam.com

Structure Activity Relationship Sar Studies of Aescuflavoside and Its Analogues

Influence of Glycosylation Pattern on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a critical determinant of the pharmacokinetic and pharmacodynamic properties of these compounds. The number, type, and linkage position of these sugars can dramatically alter a molecule's solubility, stability, absorption, and interaction with biological targets. nih.gov

The specific sugars attached to the aglycone play a vital role in the biological activity of glycosides. acs.org The putative structure of aescuflavoside A contains a disaccharide unit of xylose and glucose at the 3-O position and a single glucose unit at the 3'-O position, highlighting the importance of these specific monosaccharides. eurekaselect.comsjtu.edu.cnscience.gov

Glucose: The presence of glucose often enhances the absorption and bioavailability of flavonoids. Studies comparing quercetin (B1663063) glucoside with quercetin rutinoside (containing glucose and rhamnose) found that the glucoside was absorbed significantly faster and more efficiently in humans. researchgate.net This suggests that the glucose moieties in this compound likely contribute to its systemic uptake. Glycosylation with glucose can also create new fluorescent probes with increased solubility in polar media, which is useful for studying their targets in biological systems. nih.gov

Xylose: Xylose is another common sugar found in plant glycosides. In combination with other sugars, as seen in the xylosyl(1→2)glucosyl unit of this compound A, it contributes to the complexity of the glycan structure. eurekaselect.comscience.gov This complexity can influence the molecule's interaction with specific enzymes or transport proteins.

Rhamnose: While not part of the proposed this compound A structure, rhamnose is common in other flavonoid glycosides, such as rutin (B1680289). The linkage of rhamnose can decrease the rate of absorption compared to simple glucosides, as the bond may need to be cleaved by gut microflora before the aglycone can be absorbed. researchgate.netdntb.gov.ua The absence of rhamnose in this compound A may be a factor in its specific pharmacokinetic profile.

The antiviral activity reported for this compound and this compound A against respiratory syncytial virus (RSV) is likely modulated by this specific glycosylation pattern, as the sugar units can affect interactions with viral or host cell surface proteins. acs.orgresearchgate.net

The position at which sugar moieties are attached to the flavonoid aglycone is crucial for activity. Flavonoids possess multiple hydroxyl groups where glycosylation can occur, but certain positions are more common and functionally significant.

The type of glycosidic bond (e.g., O-glycosidic vs. C-glycosidic) also impacts stability. O-glycosidic bonds, as found in this compound, can be cleaved by glycoside hydrolase enzymes. japsonline.com This can be a metabolic activation step, releasing the more active aglycone at a target site, or a route of degradation. The specific linkage in this compound A, a β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl unit, dictates which enzymes can process it. eurekaselect.com The presence of glycosylation at multiple sites, such as the 3-O and 3'-O positions, creates a highly complex molecule whose interactions with biological targets are likely to be very specific.

Contribution of the Aglycone Moiety (Quercetin vs. Tamarixetin) to Activity

The aglycone, or non-sugar part of the glycoside, is typically responsible for the core pharmacological activity. nih.gov The aglycone of this compound is tamarixetin (B191864) (4'-O-methylquercetin). nih.govacs.org Its activity is best understood by comparing it to its well-studied parent compound, quercetin.

Tamarixetin differs from quercetin by the presence of a methoxy (B1213986) group (-OCH₃) at the C-4' position, whereas quercetin has a hydroxyl group (-OH) at this position. acs.org This seemingly small change has significant consequences for the molecule's electronic properties and biological activity.

Antioxidant Activity: The potent antioxidant activity of quercetin is often attributed to the catechol (3',4'-dihydroxy) structure in its B-ring. Methylation at the 4'-position in tamarixetin disrupts this catechol group, which can lead to a decrease in certain types of antioxidant potency. researchgate.net

Cytotoxicity: The effect of this methylation on anticancer activity is variable. In some studies, tamarixetin exhibited stronger cytotoxic activity against certain cancer cell lines (e.g., gastric, melanoma, glioma, cervical) than quercetin. acs.org However, against other cell lines like breast and pancreatic cancer, its cytotoxicity was weaker than quercetin's. acs.org This indicates that the interaction with specific cellular targets is highly dependent on the substitution pattern of the B-ring.

Enzyme Inhibition: A recent study on new tamarixetin glycosides investigated their ability to inhibit collagenase. The results were compared to a similar quercetin glycoside, which showed the greatest effect, possibly due to the presence of the ortho-dihydroxy arrangement in the B-ring that tamarixetin lacks. researchgate.netnih.gov

FeatureQuercetinTamarixetinImpact on Activity
StructureQuercetin StructureTamarixetin StructureThe 4'-methoxy group in tamarixetin disrupts the B-ring catechol, altering antioxidant capacity and receptor binding specificity compared to quercetin. acs.orgnih.gov This can lead to different cytotoxicity profiles depending on the target cell. acs.org
B-Ring Substitution3',4'-Dihydroxy (Catechol)3'-Hydroxy, 4'-Methoxy
Key Functional GroupOrtho-dihydroxyMethoxy group
Reference acs.orgnih.gov acs.orgnih.gov

Importance of Hydroxyl Group Substitution Patterns

The number and location of hydroxyl (-OH) groups on the flavonoid core are paramount for biological activity, contributing to antioxidant potential and binding interactions with proteins through hydrogen bonds. sjtu.edu.cn

SAR studies on flavonoids have established several key principles:

Hydroxyl groups at C-5 and C-7 (in the A-ring), combined with the C2=C3 double bond, are crucial for high inhibitory activity against enzymes like xanthine (B1682287) oxidase. mdpi.com

A hydroxyl group at the C-3 position is important for superoxide (B77818) scavenging activity. mdpi.com

The hydroxyl group pattern on the B-ring is critical for antioxidant activity. As mentioned, a 3',4'-catechol structure (found in quercetin) is a potent radical scavenger.

Tamarixetin, the aglycone of this compound, possesses hydroxyl groups at positions 3, 5, 7, and 3'. acs.org It therefore retains many of the structural features required for potent biological activity. However, the methylation of the 4'-OH group modifies its hydrogen-bonding capability and electronic properties, distinguishing its activity profile from that of quercetin. The substitution of a hydroxyl group can fundamentally alter how a molecule is positioned within a receptor's binding site, which is a critical factor for its pharmacological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. redalyc.org By analyzing how variations in structural properties (descriptors) correlate with changes in activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

While no specific QSAR models for this compound derivatives have been published, a predictive QSAR model was developed to assess the ability of various flavonoids to activate voltage-gated calcium (CaV) channels in bone-forming osteoblasts, and tamarixetin was included in the training set of compounds. sjtu.edu.cn

Summary of a Predictive QSAR Model Including Tamarixetin sjtu.edu.cn
QSAR Model AspectDescription
Objective To predict the activating or inhibiting effects of flavonoids on osteoblastic CaV channels for bone formation.
Methodology A supervised machine-learning approach was used, correlating molecular descriptors with the biological activity of 24 flavonoids.
Key Finding The model successfully predicted the high activating effects of many flavonoids on CaV channels, confirming their potential role in osteogenesis. The rank order of activity predicted by the model correlated with previous animal studies for several compounds.
Relevance to this compound This study validates that the tamarixetin aglycone has a measurable and predictable effect on a specific biological target. A future QSAR model for this compound derivatives could build on this by incorporating descriptors for the glycosylation patterns to predict activity for a range of biological endpoints, such as antiviral or anti-inflammatory effects. nih.govresearchgate.net

A hypothetical QSAR model for this compound analogues would involve calculating various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors, and correlating them with a measured biological activity (e.g., IC₅₀ for enzyme inhibition). Such models could guide the synthesis of new derivatives with improved activity by identifying the most influential structural features.

Computational Approaches and Molecular Docking Studies for SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools for elucidating SAR at the atomic level. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, calculating a "docking score" that estimates the binding affinity. This allows researchers to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Although specific molecular docking studies on this compound are not widely published, in silico studies have been performed on closely related compounds, providing a clear framework for how this compound would be analyzed. A recent study on newly isolated tamarixetin glycosides used molecular docking to evaluate their inhibitory effect on the enzymes collagenase and elastase. researchgate.netnih.gov

The general process for such a study involves:

Obtaining Structures: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 3D structure of the ligand (e.g., this compound) is generated using chemistry software.

Docking Simulation: A docking program (e.g., AutoDock, GOLD) systematically places the ligand into the active site of the protein in many different orientations.

Scoring and Analysis: Each orientation or "pose" is scored based on the calculated binding energy. The lowest energy poses are analyzed to identify key molecular interactions. redalyc.org

For this compound, docking studies could reveal how the tamarixetin core and the extensive sugar moieties interact with a target. For example, in an antiviral context, docking could show how this compound binds to a viral enzyme like neuraminidase or protease, providing a rationale for its observed activity and guiding the design of more potent inhibitors. acs.org The hydroxyl and methoxy groups on the tamarixetin core would be expected to form specific hydrogen bonds and other interactions, while the large glycosidic chains could form additional contacts or influence the ligand's entry into the binding pocket.

Advanced Analytical Methodologies for Aescuflavoside Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of aescuflavoside. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its structural formula, molecular weight, and stereochemical configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like this compound. emerypharma.com It provides a wealth of information regarding the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), within the molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and coupling constants (interactions between neighboring protons). emerypharma.com For this compound, this allows for the identification of aromatic protons on the flavonoid backbone, protons of the sugar moieties, and any other substituent groups. The ¹³C NMR spectrum, in turn, provides information on the number and types of carbon atoms present, distinguishing between quaternary, methine, methylene, and methyl carbons.

2D NMR: To overcome the complexity and potential signal overlap in 1D spectra, two-dimensional (2D) NMR experiments are employed. researchgate.netresearchgate.net These techniques correlate signals from different nuclei, providing a more detailed picture of the molecular connectivity. nmrwiki.org Key 2D NMR experiments for this compound characterization include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com It is invaluable for tracing the proton-proton connectivity within the sugar residues and the flavonoid rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. nmrwiki.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to four bonds). It is crucial for establishing the connectivity between the different structural fragments of this compound, such as the linkage points between the sugar units and the aglycone, and the positions of substituents on the flavonoid core.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the three-dimensional structure and stereochemistry of the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Flavonoid Glycoside (General Example)

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
2158.5
3135.2
4178.9
5162.7
699.86.25 (d, 2.1)
7165.4
894.76.50 (d, 2.1)
9157.9
10105.3
1'122.5
2'115.97.80 (d, 2.2)
3'146.8
4'150.1
5'117.36.95 (d, 8.5)
6'123.47.75 (dd, 8.5, 2.2)
Sugar Moiety
1''103.25.10 (d, 7.5)
2''75.43.50-3.60 (m)
3''78.13.50-3.60 (m)
4''71.53.45 (m)
5''77.93.40 (m)
6''62.63.80 (dd), 3.95 (dd)

Note: This is a generalized example. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to four or more decimal places. veeprho.comfilab.fr This precision allows for the determination of the elemental composition of this compound, which is critical for confirming its molecular formula. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ub.edu LC-MS is particularly useful for analyzing complex mixtures and for purifying this compound prior to further spectroscopic analysis.

Tandem Mass Spectrometry (LC-MS/MS): In tandem MS, ions of a specific m/z (precursor ions) are selected and fragmented to produce a series of product ions. veeprho.com The resulting fragmentation pattern provides valuable information about the structure of the molecule, such as the sequence of sugar units in a glycoside and the nature of the aglycone. This technique is instrumental in confirming the identity of this compound and in distinguishing it from isomeric compounds. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. technologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. wikipedia.org In flavonoids like this compound, the conjugated aromatic system constitutes a chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. researchgate.net The positions and intensities of these absorption maxima can provide information about the nature of the flavonoid backbone and the pattern of hydroxylation and glycosylation. thermofisher.com

Table 2: Typical UV-Vis Absorption Maxima for Flavonoids

BandWavelength Range (nm)Electronic TransitionStructural Information
Band I300-400B-ring cinnamoyl systemSubstitution pattern of the B-ring
Band II240-280A-ring benzoyl systemSubstitution pattern of the A-ring

The addition of shift reagents, such as sodium methoxide (B1231860), aluminum chloride, and sodium acetate (B1210297), can cause characteristic shifts in the UV-Vis spectrum, providing further details about the location of free hydroxyl groups on the flavonoid nucleus.

Electronic Circular Dichroism (ECD) Spectra for Stereochemistry

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. faccts.deencyclopedia.pub It is an invaluable tool for determining the absolute configuration (stereochemistry) of chiral molecules like this compound. researchgate.net The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. encyclopedia.pub By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the chiral centers, including those in the sugar moieties and any chiral centers on the aglycone, can be determined. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Table 3: Characteristic FTIR Absorption Frequencies for Functional Groups in Flavonoids

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl) stretching3200-3600
C-H (aromatic) stretching3000-3100
C=O (carbonyl) stretching1650-1700
C=C (aromatic) stretching1450-1600
C-O (ether/hydroxyl) stretching1000-1300

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from its natural source or from a synthetic mixture. moravek.com These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase. researchgate.net

Various chromatographic methods are employed for the purity assessment and quantification of this compound. longdom.org High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and sensitivity. researchgate.net When coupled with a UV or a mass spectrometry detector, HPLC allows for the accurate determination of the purity of an this compound sample by separating it from potential impurities. sepscience.com For quantitative analysis, a calibration curve is typically constructed using standards of known concentration to determine the amount of this compound in an unknown sample. longdom.org Other chromatographic techniques such as Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and purity checks. researchgate.net

High-Performance Liquid Chromatography (HPLC-DAD, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. labmanager.com For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD) is the most common and effective approach. malvernpanalytical.com

RP-HPLC utilizes a non-polar stationary phase (often a C18 column) and a polar mobile phase. labmanager.com The separation principle is based on hydrophobic interactions; more hydrophobic compounds are retained longer on the column. labmanager.com A DAD provides spectral information across a range of wavelengths for the eluting peaks, which aids in peak identification and purity assessment by comparing the UV spectrum of the analyte with that of a reference standard. nih.gov

The development of an RP-HPLC-DAD method for this compound involves optimizing several parameters to achieve good resolution and peak shape. bioline.org.br These parameters include the composition of the mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), the pH of the mobile phase (often acidified with phosphoric acid or acetic acid to ensure sharp peaks for phenolic compounds), the column temperature, and the flow rate. informaticsjournals.co.inmdpi.comfoliamedica.bg

Interactive Data Table: Typical RP-HPLC-DAD Parameters for Flavonoid Glycoside Analysis

ParameterTypical Value/ConditionPurpose
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar surface for hydrophobic interactions. foliamedica.bgresearchgate.netresearchgate.net
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Phosphoric or Acetic Acid)The gradient allows for the elution of compounds with a wide range of polarities. Acid suppresses ionization for better peak shape. oup.comnih.gov
Flow Rate 0.8 - 1.2 mL/minControls the speed of the separation and influences resolution. researchgate.netscielo.br
Column Temperature 25 - 40 °CAffects viscosity of the mobile phase and interaction kinetics, influencing retention time and peak shape. bioline.org.brwur.nl
Injection Volume 10 - 20 µLThe amount of sample introduced into the system. researchgate.netresearchgate.net
DAD Wavelength 200 - 400 nm (Monitoring at ~254 nm, ~270 nm, or ~350 nm)Allows for the detection of flavonoids based on their characteristic UV absorbance maxima. nih.govpjoes.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that offers significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com This enhancement is primarily achieved by using columns packed with smaller particles (less than 2 µm), which requires instrumentation capable of handling much higher system pressures. researchgate.net

The core principles of UPLC are the same as HPLC, but the performance is greatly enhanced. mdpi.com For a compound like this compound, a UPLC method would lead to much faster analysis times (often under 10 minutes), reduced solvent consumption, and sharper, more resolved peaks, which is particularly beneficial for analyzing complex mixtures or detecting trace-level impurities. mdpi.comresearchgate.net The transfer of methods from HPLC to UPLC is a common strategy to improve laboratory efficiency and data quality. mdpi.com

Interactive Data Table: Representative UPLC Parameters for Flavonoid Analysis

ParameterTypical Value/ConditionRationale
Stationary Phase Acquity BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)Sub-2 µm particles provide higher efficiency and resolution. mdpi.comresearchgate.net
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Similar to HPLC, but gradients can be much faster. Formic acid is often preferred for its compatibility with mass spectrometry. waters.com
Flow Rate 0.2 - 0.5 mL/minOptimized for smaller column dimensions and particle sizes. youtube.com
Column Temperature 35 - 45 °CHigher temperatures can be used to reduce mobile phase viscosity at high pressures. waters.comyoutube.com
Injection Volume 1 - 5 µLSmaller injection volumes are used to prevent column overloading. youtube.com
Detector Photodiode Array (PDA) or Mass Spectrometer (MS)PDA provides UV spectral data, while MS provides mass information for definitive identification. researchgate.netyoutube.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. organomation.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column. phenomenex.com

Direct analysis of this compound by GC is not feasible. As a large, polar, non-volatile flavonoid glycoside, it would decompose at the high temperatures required for vaporization in the GC injector. phenomenex.comlibretexts.org However, GC analysis can be made possible through a chemical modification step known as derivatization. csic.es Derivatization converts polar functional groups (like the hydroxyl groups on the sugar and flavonoid portions of this compound) into less polar, more volatile derivatives. A common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. csic.es

Once derivatized, the this compound-TMS ether could be analyzed by GC, likely coupled with a Mass Spectrometry (GC-MS) detector for definitive identification based on its mass spectrum and fragmentation pattern. libretexts.org While possible, this multi-step process makes HPLC and UPLC the more direct and commonly used methods for analyzing flavonoid glycosides.

Other Advanced Characterization Techniques

While chromatographic techniques are central to the quantification of this compound, other spectroscopic methods can provide complementary information, particularly for the solid form of the compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. thermofisher.comresearchgate.net The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the material. malvernpanalytical.comeag.com

The application of XPS to a compound like this compound is limited. It is not suitable for analyzing the compound in solution, which is how it is typically handled for quantification. Its use would be restricted to the characterization of this compound in its solid (e.g., powdered or crystalline) form. malvernpanalytical.comeag.com In this context, XPS could be used to:

Confirm the elemental composition (Carbon, Oxygen) on the surface of the solid.

Detect any inorganic surface contaminants.

Investigate the surface chemistry of the solid material.

However, for structural elucidation and quantification in mixtures, techniques like NMR, MS, and chromatography are far more informative and relevant.

Method Validation for this compound Analysis

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. particle.dk Method validation is the process of providing documented evidence that a procedure reliably produces results that are accurate and precise. elementlabsolutions.com The validation of an HPLC or UPLC method is typically performed according to guidelines from the International Council for Harmonisation (ICH). europa.eueuropa.eu

The key performance parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu This is often demonstrated by analyzing blank samples, placebos, and stressed samples to show that no interfering peaks co-elute with this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. labmanager.com This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. informaticsjournals.co.inresearchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound standard at different levels (e.g., 80%, 100%, and 120% of the target concentration). labmanager.cominformaticsjournals.co.in

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. labmanager.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.neteuropa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). elementlabsolutions.com This provides an indication of its reliability during normal usage.

Interactive Data Table: ICH Validation Parameters for a Quantitative HPLC Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is only from the analyte.Peak purity index > 0.99; No interference at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.Correlation Coefficient (R²) ≥ 0.999. researchgate.net
Accuracy To demonstrate the "trueness" of the results.Recovery typically between 98.0% and 102.0%. labmanager.com
Precision (Repeatability & Intermediate) To show the method is reproducible.Relative Standard Deviation (RSD) ≤ 2%. nih.gov
LOD & LOQ To determine the sensitivity of the method.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. europa.eu
Robustness To show the method is reliable under varied conditions.System suitability parameters (e.g., peak area, retention time) remain within predefined limits; RSD ≤ 2%.

Potential Pre Clinical Therapeutic Applications of Aescuflavoside

Role as a Lead Compound for Anti-inflammatory Drug Development (Pre-clinical)

There is currently a lack of specific preclinical studies investigating the anti-inflammatory properties of Aescuflavoside. While flavonoids as a class are known to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes, no dedicated research has been published to confirm these effects for this compound. mdpi.com The potential for this compound to serve as a lead compound for anti-inflammatory drug development is therefore speculative and awaits foundational in vitro and in vivo studies.

Application Potential as an Antiviral Agent (Pre-clinical)

Similarly, the antiviral potential of this compound has not been specifically evaluated in preclinical models. The broader class of flavonoids has been shown to exhibit antiviral activity against a range of viruses, often by interfering with viral entry, replication, or the activity of viral enzymes. nih.gov However, without targeted research on this compound, its efficacy against any specific virus remains unknown.

Antioxidant Potential in Cellular Protection (Pre-clinical)

The antioxidant capacity of this compound has not been detailed in preclinical research. Flavonoids typically exert antioxidant effects through various mechanisms, including scavenging free radicals and upregulating endogenous antioxidant enzymes. nih.gov While the polyphenolic structure of this compound suggests it may possess antioxidant properties, empirical data from cellular models are needed to validate this and to understand its mechanisms of cellular protection.

This compound's Contribution to Phytomedicine Research

Given the absence of published biological activity studies, this compound's current contribution to phytomedicine research is minimal. Its identification and isolation from a plant source would be the primary contribution at this stage. Further research is required to determine if it is a key bioactive component of any traditional herbal remedies and to explore its potential therapeutic applications.

Future Development as a Research Tool in Mechanistic Studies

Due to the lack of characterized biological activity, this compound is not currently utilized as a research tool in mechanistic studies. Should future research uncover potent and specific biological effects, it could potentially be developed as a chemical probe to investigate particular biochemical pathways. However, this is contingent on initial preclinical screening and characterization that has yet to be performed.

Future Research Directions and Unresolved Challenges

Comprehensive Exploration of Novel Pre-clinical Biological Activities

While initial studies have hinted at the antioxidant, anti-inflammatory, and cardiovascular benefits of aescuflavoside, a comprehensive exploration of its other potential pre-clinical biological activities is a crucial next step. ontosight.ai Investigations into its effects on a wider range of cellular and molecular targets are needed. For instance, its antiviral properties, particularly against respiratory syncytial virus (RSV) and influenza A virus, have been noted and call for more in-depth studies. benthamopen.comnih.gov Furthermore, exploring its potential in areas such as neuroprotection, metabolic disorders, and as an antimicrobial agent could reveal novel therapeutic applications.

Deeper Elucidation of Biosynthetic Enzymes and Genetic Pathways

Understanding how this compound is produced in plants is fundamental for both its sustainable production and for metabolic engineering efforts. The biosynthesis of flavonoids involves a series of enzymatic steps, starting from the general phenylpropanoid pathway. frontiersin.org While the general pathway for flavonoid biosynthesis is known, the specific enzymes and genetic sequences responsible for the unique glycosylation patterns of this compound are not fully characterized. frontiersin.orgnih.gov Future research should focus on identifying and characterizing the specific glycosyltransferases and other modifying enzymes involved in its biosynthesis. nih.gov This knowledge could be instrumental in developing biotechnological methods for producing this compound in higher quantities. The study of gene clusters and regulatory networks controlling its production in Aesculus species will be particularly insightful. nih.govfrontiersin.org

Synthetic ApproachDescriptionPotential Advantages
Total Synthesis Complete chemical synthesis from simple starting materials.Allows for the creation of novel analogs not found in nature.
Semi-synthesis Chemical modification of a readily available natural product precursor.Can be more efficient than total synthesis if a suitable precursor is available.
Enzymatic Synthesis Use of isolated enzymes (e.g., glycosyltransferases) to perform specific glycosylation steps.High specificity and milder reaction conditions.
Chemo-enzymatic Synthesis A combination of chemical and enzymatic steps to achieve the desired synthesis.Combines the advantages of both chemical and enzymatic approaches.

Advanced Structure-Activity Relationship Studies for Targeted Design

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity. gardp.org By systematically modifying different parts of the molecule, such as the flavonoid backbone and the sugar moieties, researchers can identify the key structural features responsible for its therapeutic effects. rsc.orgmdpi.com This knowledge is crucial for the rational design of new this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Computational modeling can be a powerful tool in predicting the activity of new analogs and guiding synthetic efforts. rsc.org

Structural ModificationPotential Impact on Activity
Hydroxyl Group Position Can influence antioxidant activity and interactions with biological targets. rsc.org
Glycosylation Pattern Affects solubility, bioavailability, and interaction with specific receptors or enzymes. nih.gov
Sugar Type Different sugar moieties can alter the compound's biological activity and metabolic stability.
Aglycone Structure The core flavonoid structure is fundamental to its general class of activity.

Investigation in Complex In Vitro and In Vivo Pre-clinical Models

To translate the initial promising findings into potential clinical applications, it is imperative to investigate the effects of this compound in more complex and relevant pre-clinical models. crownbio.com This includes moving beyond simple cell-based assays to co-culture systems, organoids, and various animal models of disease. crownbio.comresearchgate.net These studies will provide a more accurate assessment of its efficacy, mechanism of action, and potential for translation to human health. For example, in vivo studies are necessary to confirm the anti-inflammatory and antitumor activities observed in vitro. researchgate.netresearchgate.net

Metabolomic and Proteomic Profiling of this compound Action

To gain a deeper understanding of how this compound exerts its biological effects, metabolomic and proteomic approaches are invaluable. frontiersin.orgphdcourses.dk These "omics" technologies allow for the simultaneous analysis of a large number of metabolites and proteins in a biological system, providing a comprehensive snapshot of the cellular response to this compound treatment. revespcardiol.orgmpg.de This can help to identify the specific metabolic pathways and protein signaling networks that are modulated by the compound, offering insights into its mechanism of action and potentially revealing novel biomarkers of its activity. frontiersin.org

Integration of Computational Biology in this compound Research

Computational biology and bioinformatics offer powerful tools to accelerate this compound research. unimi.itsimonsfoundation.org Molecular docking studies can predict how this compound interacts with specific protein targets, helping to elucidate its mechanism of action and guide the design of more potent derivatives. rsc.org Systems biology approaches can integrate data from various "omics" platforms to build comprehensive models of this compound's effects on cellular networks. crownbio.com Furthermore, computational tools can be used to mine genomic and transcriptomic data to identify the genes and pathways involved in its biosynthesis. czbiohub.orgccia.org.au

Role in Natural Product Drug Discovery and Development Pipelines

Natural products are a cornerstone of drug discovery, and this compound, as a flavonoid glycoside, fits well within this paradigm. ontosight.aimdpi.com Its journey from a natural extract to a potential clinical candidate involves several key stages where further research is required.

Lead Compound Identification and Optimization: The process begins with the isolation and characterization of the compound from its natural source, Aesculus chinensis. acs.orgresearchgate.net this compound has been identified as a component of this plant's extract and is noted for its potential as a lead compound in drug discovery. zxchem.comnaturalproducts.net

Bioassay-Guided Fractionation: This technique led to the isolation of antiviral flavonoids from the seeds of Aesculus chinensis. acs.org While specific data on this compound's antiviral activity from this study is not detailed, related flavonoids showed significant activity against respiratory syncytial virus (RSV) and influenza A virus (Flu A). acs.org This suggests that this compound should be rigorously screened in a broad range of bioassays to uncover its full therapeutic potential.

Structure-Activity Relationship (SAR) Studies: The complex glycosylation pattern of this compound is crucial to its properties. ontosight.ai Medicinal chemistry efforts are essential to synthesize this compound and its analogues. science.govfrontiersin.org By systematically modifying the flavonoid backbone and the attached sugar moieties, researchers can determine which structural features are essential for biological activity. This knowledge is critical for designing new derivatives with improved potency and selectivity.

Challenges in Development: Flavonoids, despite their therapeutic promise, often face developmental hurdles such as poor bioavailability. researchgate.net The glycoside portions of molecules like this compound can influence their solubility and absorption, but this requires detailed investigation.

Synthesis and Scalability: The chemical synthesis of complex glycosides like this compound is challenging. frontiersin.orgnih.gov Developing efficient and scalable synthetic routes is a significant unresolved challenge that must be overcome to produce the quantities needed for extensive preclinical and clinical studies. acs.org Phase-transfer catalysis and enzymatic glycosylation are among the promising strategies being explored to improve the yield and regioselectivity of flavonoid glycosylation. frontiersin.orgnih.gov

Mechanism of Action: For most plant-derived molecules, the precise mechanisms of action are not fully understood. researchgate.net Elucidating how this compound interacts with cellular targets is a fundamental step in its development pipeline. For instance, flavonoids have been shown to inhibit nitric oxide production and modulate signaling pathways like NF-κB and STAT3, providing a starting point for mechanistic studies on this compound. thieme-connect.com

The progression of this compound through the drug discovery and development pipeline hinges on addressing these challenges through a multidisciplinary approach, combining natural product chemistry, synthetic chemistry, and molecular pharmacology.

Q & A

Q. What is the molecular structure of Aescuflavoside, and how is it characterized experimentally?

this compound (C₃₃H₄₀O₂₁) is a flavonoid glycoside with a 4'-methoxyquercetin core linked to β-D-xylopyranosyl and β-D-glucopyranoside moieties . Characterization typically involves:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve sugar linkages and aglycone structure.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (observed m/z 772.67 [M+H]⁺) .
  • Optical rotation ([α]D −102.1° in MeOH) to confirm chirality and purity .

Q. What are the primary natural sources of this compound, and how is it isolated?

this compound is isolated from Aesculus chinensis (Chinese horse chestnut) seeds via:

  • Solvent extraction (e.g., methanol or ethanol-water mixtures).
  • Column chromatography (silica gel, Sephadex LH-20) for fractionation.
  • HPLC purification with C18 columns for final isolation .

Q. What standard protocols exist for quantifying this compound in plant extracts?

Quantification methods include:

  • UV-Vis spectrophotometry at λmax 270–320 nm (flavonoid-specific absorption).
  • Reverse-phase HPLC with diode-array detection (DAD), using quercetin derivatives as calibration standards.
  • LC-MS/MS for high sensitivity in complex matrices .

Advanced Research Questions

Q. How do researchers address contradictions in reported pharmacological activities of this compound?

Discrepancies in antioxidant, anti-inflammatory, or anticancer data may arise from:

  • Variability in extraction methods (e.g., solvent polarity affecting compound stability).
  • Cell line or model organism differences (e.g., murine vs. human macrophages).
  • Dose-dependent effects (pro-oxidant behavior at high concentrations). Resolution strategies:
  • Meta-analysis of published IC₅₀ values and experimental conditions.
  • Standardized bioassays (e.g., OECD guidelines for cytotoxicity) to ensure reproducibility .

Q. What experimental designs are optimal for studying this compound's synergy with other phytochemicals?

Synergy studies require:

  • Isobolographic analysis or combination index (CI) methods to quantify additive/synergistic effects.
  • Multi-omics integration (transcriptomics + metabolomics) to identify pathway crosstalk.
  • In vivo validation using knockout models (e.g., Nrf2−/− mice for antioxidant pathways) .

Q. How can researchers mitigate challenges in this compound’s bioavailability studies?

Bioavailability limitations (e.g., poor aqueous solubility) are addressed via:

  • Nanocarrier systems (liposomes, polymeric nanoparticles) to enhance intestinal absorption.
  • Pharmacokinetic modeling using compartmental analysis of plasma concentration-time curves.
  • Metabolite profiling (LC-MS/MS) to distinguish parent compound from phase I/II metabolites .

Methodological and Analytical Questions

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) for multivariate datasets (e.g., cytokine profiling) .

Q. How should researchers document contradictory findings in this compound publications?

  • Transparent reporting : Use the ARRIVE guidelines for in vivo studies or MIAME for microarray data.
  • Supplementary materials : Include raw data (e.g., NMR spectra, HPLC chromatograms) for independent validation.
  • Discussion sections : Explicitly compare results with prior work, highlighting methodological differences (e.g., cell culture media composition) .

Data Presentation Guidelines

Table 1 : Key Analytical Techniques for this compound Research

TechniqueApplicationExample ParametersReference
NMR SpectroscopyStructural elucidation600 MHz, DMSO-d6, 25°C
LC-MS/MSQuantification in biological fluidsESI+, MRM mode (772.67 → 303.0)
Molecular DockingTarget interaction studiesAutoDock Vina, ΔG ≤ −7.0 kcal/mol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.